4-Chloro-2,5,7-trimethylquinoline: Structural & Synthetic Guide
4-Chloro-2,5,7-trimethylquinoline: Structural & Synthetic Guide
This technical guide details the structural characteristics, synthesis, and reactivity profile of 4-Chloro-2,5,7-trimethylquinoline (CAS: 63136-64-1). This scaffold serves as a critical intermediate in the development of bioactive heterocyclic compounds, particularly in the exploration of antimalarial and kinase-inhibitory pharmacophores where steric modulation at the 5- and 7-positions is required to tune selectivity.
Executive Summary
4-Chloro-2,5,7-trimethylquinoline is a polysubstituted heteroaromatic scaffold characterized by a reactive chlorine atom at the C4 position and methyl groups at C2, C5, and C7. Unlike the more common 7-chloroquinoline (the core of chloroquine), this molecule incorporates significant steric bulk in the benzenoid ring (positions 5 and 7). This substitution pattern serves two primary roles in medicinal chemistry:
-
Metabolic Blocking: The methyl groups at C5 and C7 block common sites of oxidative metabolism (CYP450-mediated hydroxylation).
-
Conformational Restriction: The C5-methyl group exerts peri-strain on substituents at C4, influencing the conformation of N-linked derivatives.
Chemical Structure & Electronic Properties
Physiochemical Profile
The molecule exhibits lipophilic character due to the three methyl groups, with the C4-chlorine providing a handle for nucleophilic aromatic substitution (
| Property | Value (Experimental/Predicted) |
| IUPAC Name | 4-Chloro-2,5,7-trimethylquinoline |
| CAS Number | 63136-64-1 |
| Molecular Formula | |
| Molecular Weight | 205.68 g/mol |
| Physical State | Off-white to yellow crystalline solid |
| LogP (Predicted) | ~3.9 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Key Reactivity |
Electronic & Steric Analysis
-
The C4-Position (Electrophilic Center): The nitrogen atom in the quinoline ring withdraws electron density via resonance, activating the C4 position toward nucleophilic attack. The chlorine atom acts as a good leaving group.[1]
-
The C5-Methyl Effect (Steric): The methyl group at position 5 is peri-planar to position 4. This creates steric hindrance that discourages the approach of bulky nucleophiles but also forces any substituent at C4 out of coplanarity with the ring, potentially improving selectivity for specific protein binding pockets.
-
The C2-Methyl Effect: Increases the basicity of the ring nitrogen slightly via inductive donation (+I) and blocks nucleophilic attack at C2.
Synthesis Protocol: The Conrad-Limpach Approach
The most robust route to 4-chloro-2,5,7-trimethylquinoline is the Conrad-Limpach synthesis , followed by chlorodehydroxylation. This method ensures correct regiochemistry starting from 3,5-dimethylaniline.
Reaction Pathway Diagram
Caption: Step-wise synthesis via Conrad-Limpach cyclization and POCl3 chlorination.
Detailed Experimental Protocol
Step 1: Enamine Formation (Condensation) [2]
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Charge with 3,5-dimethylaniline (12.1 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and benzene or toluene (150 mL). Add catalytic glacial acetic acid (0.5 mL).
-
Reaction: Reflux for 4–6 hours. Water generated during imine formation will collect in the Dean-Stark trap.
-
Workup: Evaporate the solvent under reduced pressure to yield the crude
-anilinocrotonate (enamine) as an oil. Note: Purification is rarely necessary; proceed directly to cyclization.
Step 2: Thermal Cyclization (Ring Closure)
Critical Safety Note: This step requires high temperatures (250°C). Use a sand bath or heating mantle with high-temp silicon oil.
-
Solvent: Heat Dowtherm A (diphenyl ether/biphenyl mixture) (50 mL) to a rolling boil (~250°C) in a three-neck flask.
-
Addition: Add the crude enamine dropwise to the boiling solvent over 20 minutes. Rapid addition is crucial to favor the kinetic cyclization over amide formation.
-
Duration: Maintain reflux for 30–60 minutes. Ethanol is evolved as a byproduct.[3]
-
Isolation: Cool the mixture to room temperature. The product, 2,5,7-trimethylquinolin-4-ol , typically precipitates as a solid. Dilute with hexane (50 mL) to complete precipitation, filter, and wash with hexane to remove Dowtherm A.
-
Yield Expectation: 60–75%.[3]
-
Step 3: Chlorination (Aromatization)
-
Reagents: Suspend the dry quinolin-4-ol (10 g) in Phosphorus Oxychloride (
) (30 mL). -
Reaction: Heat to reflux (105–110°C) for 2 hours. The solid will dissolve as the reaction proceeds, turning the solution dark.
-
Quench (Hazardous): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
releases HCl gas. -
Neutralization: Basify the aqueous slurry to pH 9 using Ammonium Hydroxide (
) or 5M NaOH. -
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over
and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield 4-Chloro-2,5,7-trimethylquinoline .
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The primary utility of this scaffold is the displacement of the chlorine atom by amines, thiols, or alkoxides.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack at C4, forming a Meisenheimer-like tetrahedral intermediate.
-
Acid Catalysis: The reaction with amines is significantly accelerated by trace acid (HCl) or Brønsted acidic solvents (Phenol). Protonation of the ring nitrogen (
) increases the electrophilicity of the C4 carbon.
Reactivity Diagram
Caption:
Troubleshooting the 5-Methyl Steric Clash
Researchers often encounter lower yields when coupling bulky amines to this specific scaffold compared to standard 7-chloroquinoline.
-
Cause: The methyl group at C5 creates steric interference with the incoming nucleophile.
-
Solution:
-
Solvent: Use high-boiling protic solvents like Ethoxyethanol or n-Butanol .
-
Temperature: Increase reaction temperature to 120–140°C.
-
Microwave: Microwave irradiation (150°C, 20 min) is highly effective for overcoming the activation energy barrier introduced by the C5-methyl group.
-
Safety & Handling
| Hazard Class | Description | Handling Protocol |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage.[4] | Wear nitrile gloves and safety goggles. |
| Acute Toxicity | Harmful if swallowed or inhaled. | Work in a fume hood; avoid dust formation. |
| Reactive Hazards | Reacts violently with strong oxidizers. | Store away from nitrates and peroxides. |
| Hydrolysis | Stable, but POCl3 precursor is water-reactive. | Ensure precursor is fully quenched before disposal. |
References
-
Conrad, M., & Limpach, L. (1887).[5][6] "Über das Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloro-7-chloroquinolines." Journal of the American Chemical Society, 68(1), 113–116.
-
Sigma-Aldrich. "4-Chloro-2,5,7-trimethylquinoline Product Sheet."
- Kouznetsov, V. V., et al. (2012). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 16(18). (General review of Conrad-Limpach utility).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. ijpsr.com [ijpsr.com]
